

structure and molecular weight of 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Difluoro-3-ethoxyphenylboronic acid
Cat. No.:	B1591261

[Get Quote](#)

An In-Depth Technical Guide to **2,6-Difluoro-3-ethoxyphenylboronic acid** for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2,6-Difluoro-3-ethoxyphenylboronic acid**, a sophisticated chemical building block essential for modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document elucidates the compound's structural characteristics, synthesis, reactivity, and critical applications, grounding all claims in authoritative scientific literature.

Introduction: Strategic Importance in Medicinal Chemistry

2,6-Difluoro-3-ethoxyphenylboronic acid is a highly valuable substituted phenylboronic acid derivative. Its utility in pharmaceutical research stems from the unique combination of its structural features:

- A Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, making it a primary participant in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.^[1] This reaction is one of the most powerful and

versatile methods for forming carbon-carbon bonds, a fundamental step in constructing the complex molecular scaffolds of modern therapeutics.[1][2]

- Ortho-Difluoro Substitution: The two fluorine atoms at the 2- and 6-positions exert strong electronic and steric influence. They act as weak hydrogen bond acceptors and can modulate the pKa of the molecule, significantly impacting properties like metabolic stability, lipophilicity, and binding affinity to biological targets. This substitution pattern is a common strategy in drug design to enhance pharmacokinetic profiles.
- An Ethoxy Group: The ether linkage at the 3-position provides an additional point for interaction and can improve solubility and other physicochemical properties of the final active pharmaceutical ingredient (API).

The convergence of these features makes this reagent a strategic choice for introducing a specifically functionalized phenyl ring into a target molecule, accelerating the discovery of novel drug candidates for various therapeutic areas, including oncology.[1][3]

Physicochemical and Structural Properties

The fundamental properties of **2,6-Difluoro-3-ethoxyphenylboronic acid** are summarized below. Accurate identification and characterization are the first steps in any successful synthetic application.

Property	Value	Source(s)
Molecular Weight	201.96 g/mol	[4][5][6]
Molecular Formula	C ₈ H ₉ BF ₂ O ₃	[1][4][5]
CAS Number	849062-00-6	[4][5][6]
IUPAC Name	(3-ethoxy-2,6-difluorophenyl)boronic acid	[1]
Physical Form	Solid	
Canonical SMILES	CCOCc1c(c(B(O)O)c(F)cc1)F	[1]
InChIKey	XNCPAOSJJNRPHW-UHFFFAOYSA-N	[1]

2.1. Molecular Structure

Caption: 2D structure of **2,6-Difluoro-3-ethoxyphenylboronic acid**.

Synthesis and Handling Considerations

3.1. General Synthetic Pathway: Lithiation-Borylation

While multiple routes to arylboronic acids exist, a common and reliable method involves the formation of an organometallic intermediate followed by quenching with a boron electrophile.^[4] ^[7] The synthesis of **2,6-Difluoro-3-ethoxyphenylboronic acid** can be plausibly achieved via the following workflow, starting from 1,3-difluoro-2-ethoxybenzene.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for the target compound.

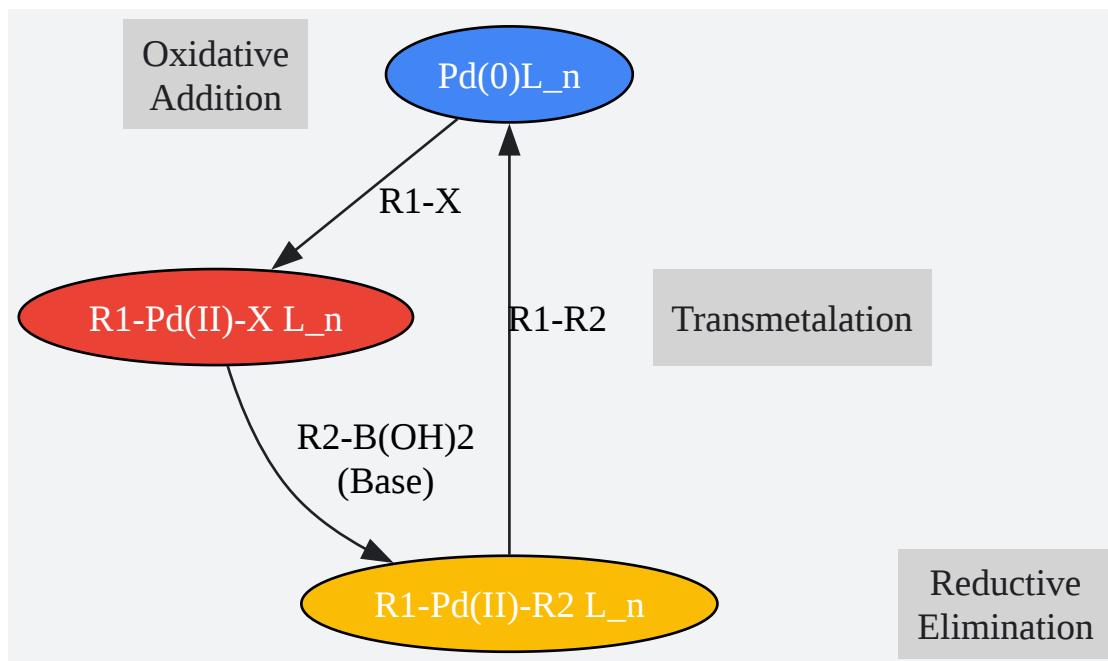
3.2. Experimental Protocol (General Example)

- Reaction Setup: A solution of 1,3-difluoro-2-ethoxybenzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon) and cooled to -78 °C.
- Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate. The ethoxy group directs the metalation to the adjacent ortho position (C1).
- Borylation: Triisopropyl borate, B(O-iPr)₃, is added slowly to the reaction mixture, quenching the aryllithium species. The mixture is allowed to slowly warm to room temperature and stirred overnight.

- Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl). This acidic workup hydrolyzes the borate ester to the desired boronic acid.
- Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Final purification is typically achieved by recrystallization or column chromatography.

3.3. Handling and Stability

A critical aspect of working with boronic acids is their propensity to undergo dehydration to form cyclic boroxine trimers. This equilibrium can complicate analysis and reactivity.


- Storage: Store in a cool, dry place under an inert atmosphere to minimize dehydration.
- Analytical Characterization: The formation of boroxines can lead to complex or broad NMR spectra. This issue is often overcome by dissolving the sample in a protic solvent like deuterated methanol (CD_3OD), which breaks up the trimer and provides a sharp spectrum for the monomeric acid.^[8]

Reactivity and Core Applications in Drug Discovery

The primary utility of **2,6-Difluoro-3-ethoxyphenylboronic acid** is as a coupling partner in palladium-catalyzed reactions.

4.1. The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the most prominent application, enabling the formation of a $C(sp^2)-C(sp^2)$ bond between the boronic acid and an aryl or vinyl halide/triflate. It is renowned for its mild conditions and high functional group tolerance.^[2]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.2. Case Study: Synthesis of Indazole-Based Kinase Inhibitors

A practical application of this reagent is documented in the synthesis of potential therapeutic agents. For instance, **2,6-Difluoro-3-ethoxyphenylboronic acid** has been used to synthesize 6-(3-ethoxy-2,6-difluorophenyl)-1H-indazole.[9] This reaction, reported in ACS Medicinal Chemistry Letters, showcases the reagent's role in creating complex heterocyclic scaffolds that are common in kinase inhibitors and other targeted cancer therapies.

4.3. Other Synthetic Transformations

While less common than Suzuki coupling, this boronic acid can also participate in other valuable reactions:

- **Chan-Lam Coupling:** Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, providing access to aryl amines and diaryl ethers.[1][10]
- **Petasis Reaction:** A multicomponent reaction to form α -amino acids.

Safety and Hazard Profile

While specific data for this compound is limited, analogous fluorinated phenylboronic acids carry certain hazards.^[11] Researchers should handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Type	GHS Statement (based on analogs)
Acute Toxicity	H302: Harmful if swallowed
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Respiratory	H335: May cause respiratory irritation

Conclusion

2,6-Difluoro-3-ethoxyphenylboronic acid is more than a mere chemical reagent; it is a precision tool for molecular construction in the hands of a medicinal chemist. Its well-defined structure allows for the strategic installation of a difluoro-ethoxyphenyl moiety, enabling fine-tuning of a drug candidate's steric and electronic properties. Its robust performance in Suzuki-Miyaura cross-coupling reactions ensures its continued relevance in the synthesis of complex APIs. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in accelerating the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. 261953-36-0 | 6-Iodo-1H-indazole | Axitinib Related | Ambeed.com [ambeed.com]
- 10. 3,4-Difluoro-2-ethoxyphenylboronic acid | 1451391-69-7 | Benchchem [benchchem.com]
- 11. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure and molecular weight of 2,6-Difluoro-3-ethoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591261#structure-and-molecular-weight-of-2-6-difluoro-3-ethoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

